7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate 7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate
Brand Name: Vulcanchem
CAS No.: 197080-71-0
VCID: VC5429945
InChI: InChI=1S/C13H18BrNO4/c1-13(2,3)19-12(17)15-7-5-6-8(15)10(14)9(7)11(16)18-4/h7-8H,5-6H2,1-4H3
SMILES: CC(C)(C)OC(=O)N1C2CCC1C(=C2C(=O)OC)Br
Molecular Formula: C13H18BrNO4
Molecular Weight: 332.194

7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate

CAS No.: 197080-71-0

Cat. No.: VC5429945

Molecular Formula: C13H18BrNO4

Molecular Weight: 332.194

* For research use only. Not for human or veterinary use.

7-Tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate - 197080-71-0

Specification

CAS No. 197080-71-0
Molecular Formula C13H18BrNO4
Molecular Weight 332.194
IUPAC Name 7-O-tert-butyl 2-O-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate
Standard InChI InChI=1S/C13H18BrNO4/c1-13(2,3)19-12(17)15-7-5-6-8(15)10(14)9(7)11(16)18-4/h7-8H,5-6H2,1-4H3
Standard InChI Key KKNVGWXCHLJFBI-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1C2CCC1C(=C2C(=O)OC)Br

Introduction

Structural Characteristics and Molecular Identity

The compound’s core structure consists of a 7-azabicyclo[2.2.1]hept-2-ene skeleton, a bridged bicyclic system incorporating a nitrogen atom at the 7-position. Key substituents include:

  • A tert-butyl ester at the 7-position, enhancing steric bulk and stability.

  • A methyl ester at the 2-position, contributing to solubility and reactivity.

  • A bromine atom at the 3-position, enabling cross-coupling reactions.

  • Two carboxylate groups at positions 2 and 7, facilitating derivatization .

Table 1: Key Structural and Molecular Data

PropertyValueSource
Molecular FormulaC13H18BrNO4\text{C}_{13}\text{H}_{18}\text{Br}\text{N}\text{O}_4
Molecular Weight332.194 g/mol
Density1.478 ± 0.06 g/cm³
Predicted Boiling Point377.7 ± 42.0 °C
CAS Number197080-71-0

The bicyclic framework imposes significant ring strain, which influences both its reactivity and conformational flexibility. X-ray crystallography of analogous compounds reveals a puckered geometry, with the bromine atom occupying an equatorial position to minimize steric clashes .

Synthesis and Manufacturing

The synthesis of 7-tert-butyl 2-methyl 3-bromo-7-azabicyclo[2.2.1]hept-2-ene-2,7-dicarboxylate typically involves multi-step organic transformations:

Key Synthetic Routes

  • Heterocyclization: Sodium hydride-mediated cyclization of NN-(3,4-dibromocyclohexyl)carbamates in dimethylformamide (DMF) yields the azabicyclo[2.2.1]heptane core . For example, treatment of tert-butyl NN-(cis-3,trans-4-dibromocyclohexyl)carbamate with NaH/DMF at room temperature affords the bicyclic intermediate in 52% yield .

  • Bromination: Electrophilic bromination at the 3-position using N\text{N}-bromosuccinimide (NBS) under radical conditions introduces the bromine substituent.

  • Esterification: Sequential protection of the carboxylic acid groups with tert-butyl and methyl esters completes the synthesis .

Optimization Challenges

  • Steric Hindrance: The tert-butyl group complicates reaction kinetics, necessitating elevated temperatures or prolonged reaction times .

  • Regioselectivity: Competing pathways during bromination require precise control to avoid byproducts.

Physicochemical Properties

Spectroscopic Data

  • NMR: 1H^1\text{H} NMR (CDCl₃) displays characteristic signals at δ 1.44 (s, 9H, tert-butyl), δ 3.72 (s, 3H, methyl ester), and δ 4.32–4.45 (m, 2H, bridgehead protons) .

  • IR: Strong absorptions at 1745 cm⁻¹ (ester C=O) and 670 cm⁻¹ (C-Br stretch) .

Applications in Research and Industry

Pharmaceutical Intermediate

The compound serves as a precursor to neurologically active molecules. For example, debromination and functional group interconversion yield analogs of epibatidine, a potent nicotinic acetylcholine receptor agonist .

Materials Science

Its rigid bicyclic structure has been explored in polymer cross-linking agents, enhancing thermal stability in epoxy resins .

Table 2: Comparative Analysis of Analogous Compounds

Compound NameMolecular FormulaKey Differences
7-Azabicyclo[2.2.1]heptaneC9H13N\text{C}_9\text{H}_{13}\text{N}Lacks bromine and carboxylates
3-Bromoazabicyclo[3.3.1]nonaneC11H16BrN\text{C}_{11}\text{H}_{16}\text{BrN}Larger ring; reduced strain
7-Tert-butyl 3-bromoindoleC12H14BrN\text{C}_{12}\text{H}_{14}\text{BrN}Aromatic system; different reactivity

Future Directions and Research Opportunities

  • Isosteric Replacements: Substituting the tert-butyl group with trifluoromethyl-cyclobutyl moieties may improve metabolic stability in drug candidates .

  • Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral derivatives for medicinal chemistry .

  • Polymer Chemistry: Investigating its utility in high-performance thermosetting polymers .

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